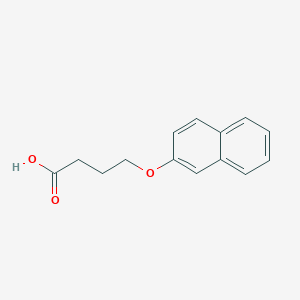

4-naphthalen-2-yloxybutanoic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

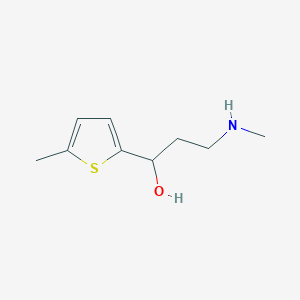

4-naphthalen-2-yloxybutanoic Acid is a chemical compound . It is used in various scientific research and experiments due to its unique properties.

Synthesis Analysis

The synthesis of compounds similar to 4-naphthalen-2-yloxybutanoic Acid has been reported in the literature. For instance, a fluorescent probe for β-amyloids was synthesized by catalytic acylation using 4-dimethylaminopyridine between succinic anhydride and (1-{6-[(2-hydroxyethyl)(methyl) amino]-2-naphthyl}ethylidene)malononitrile . Another example is the synthesis of multi-butylnaphthalenes by alkylation of naphthalene and n-butene with trifluoromethanesulfonic acid as a catalyst .Molecular Structure Analysis

The molecular structure of 4-naphthalen-2-yloxybutanoic Acid can be determined using various spectroscopic techniques. The CAS Number of a similar compound, 4-(naphthalen-2-yl)-4-oxobutanoic acid, is 1590-22-3, and its molecular weight is 228.25 .Chemical Reactions Analysis

The chemical reactions involving 4-naphthalen-2-yloxybutanoic Acid can be analyzed using various methods. For instance, titration analysis can be used to measure the volume of a solution containing a known concentration of a substance required for complete reaction with the analyte .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-naphthalen-2-yloxybutanoic Acid can be analyzed using various techniques. For instance, the melting point of a similar compound, 4-(naphthalen-2-yl)-4-oxobutanoic acid, is between 170-172 degrees Celsius .Scientific Research Applications

Sensitized Emission in Luminescent Lanthanide Complexes

Subheading : Energy Transfer in Luminescent Lanthanide Complexes

A series of 4-naphthalen-1-yl-benzoic acid ligands were synthesized and studied for their photophysical properties. These compounds, when utilized with Eu(III)-cored complexes, showed significant potential in sensitized emission by a charge-transfer process, primarily due to the formation of an intramolecular charge transfer (ICT) complex in the excited state. This property suggests potential applications in fields like optoelectronics and bioimaging, where the efficient energy transfer from the ligand to the Eu(III) ion can be harnessed (Kim, Baek, & Kim, 2006).

Schiff Base Synthesis for Corrosion Inhibition

Subheading : Schiff Base as Corrosion Inhibitor

An original Schiff base was synthesized using a derivative of naphthalene, demonstrating a significant inhibition effect against the corrosion of steel rebar in saline solutions. This compound, which acted through a chemisorption process, showcased the potential of naphthalene derivatives in creating effective corrosion inhibitors. This finding could be crucial for industries where metal preservation under harsh conditions is critical (Bellal, Benghanem, & Keraghel, 2021).

Luminescent Lanthanide Clusters

Subheading : Heptanuclear Lanthanide Clusters

Research on heptanuclear lanthanide [Ln7] clusters utilizing naphthalene derivatives has led to the creation of new complexes with intriguing properties. These clusters have shown potential as solid-state emitters and might have applications in creating advanced materials with specific luminescent or magnetic properties. The use of naphthalene derivatives in this context underlines their versatility and potential in materials science (Canaj et al., 2014).

Anaerobic Naphthalene Degradation

Subheading : Environmental Implications of Naphthalene Degradation

A study on anaerobic naphthalene degradation by a sulfate-reducing enrichment culture revealed the ability of this culture to oxidize various naphthalene derivatives. This research provides valuable insights into the biodegradation pathways of naphthalene, a critical component in understanding environmental pollution and remediation processes. The findings could help in developing strategies for treating polluted environments (Meckenstock et al., 2000).

Anticancer Evaluation of Naphthalene Derivatives

Subheading : Naphthalene Derivatives in Cancer Research

A study on the synthesis, characterization, and anticancer evaluation of certain naphthalene derivatives has shed light on their potential as therapeutic agents. Some compounds showed significant activity against breast cancer cell lines, suggesting that naphthalene derivatives might play a role in developing new anticancer drugs. This research opens up new avenues for the use of naphthalene in medicinal chemistry (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Safety and Hazards

Future Directions

The future directions for the research and application of 4-naphthalen-2-yloxybutanoic Acid could involve its use in the synthesis of diverse bioactive heterocyclic scaffolds . Additionally, the catalytic reduction of carboxylic acid derivatives, which includes compounds like 4-naphthalen-2-yloxybutanoic Acid, has witnessed rapid development in recent years .

properties

IUPAC Name |

4-naphthalen-2-yloxybutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-14(16)6-3-9-17-13-8-7-11-4-1-2-5-12(11)10-13/h1-2,4-5,7-8,10H,3,6,9H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEWDSOBRSEWBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]acetamide](/img/structure/B2643455.png)

![2-({[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}amino)ethan-1-ol](/img/structure/B2643462.png)

![(Z)-2-(3,4-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2643466.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2643467.png)

![4-ethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2643471.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N-ethyl-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2643472.png)

![N-[(3-Methoxy-1,2-oxazol-5-yl)methyl]but-2-ynamide](/img/structure/B2643473.png)